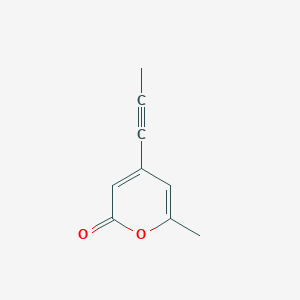
6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes a pyran ring fused with a methyl and propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-buten-4-olide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
4-Methyl-2H-pyran-2-one: Lacks the propynyl group, resulting in different chemical properties.
6-Methyl-4-(prop-1-en-1-yl)-2H-pyran-2-one: Contains an alkene instead of an alkyne, leading to different reactivity.
Uniqueness: 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one is unique due to its propynyl group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
650624-70-7 |
|---|---|
Fórmula molecular |
C9H8O2 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
6-methyl-4-prop-1-ynylpyran-2-one |
InChI |
InChI=1S/C9H8O2/c1-3-4-8-5-7(2)11-9(10)6-8/h5-6H,1-2H3 |
Clave InChI |
YJIRBELVQIZQFI-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CC(=O)OC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
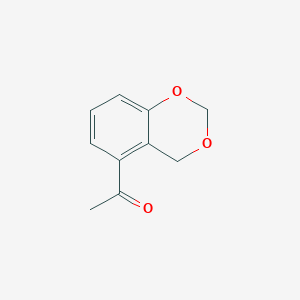
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
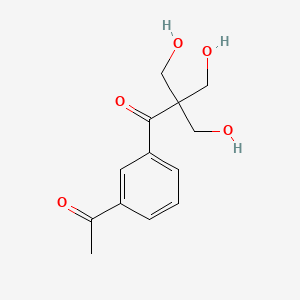
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
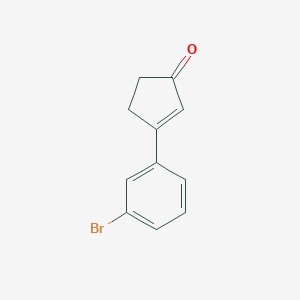
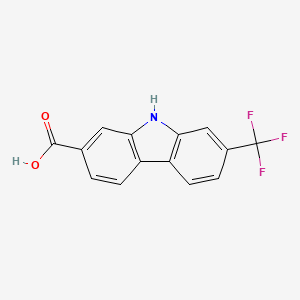
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
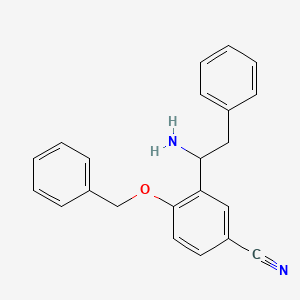
![N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12611136.png)
silane](/img/structure/B12611139.png)
